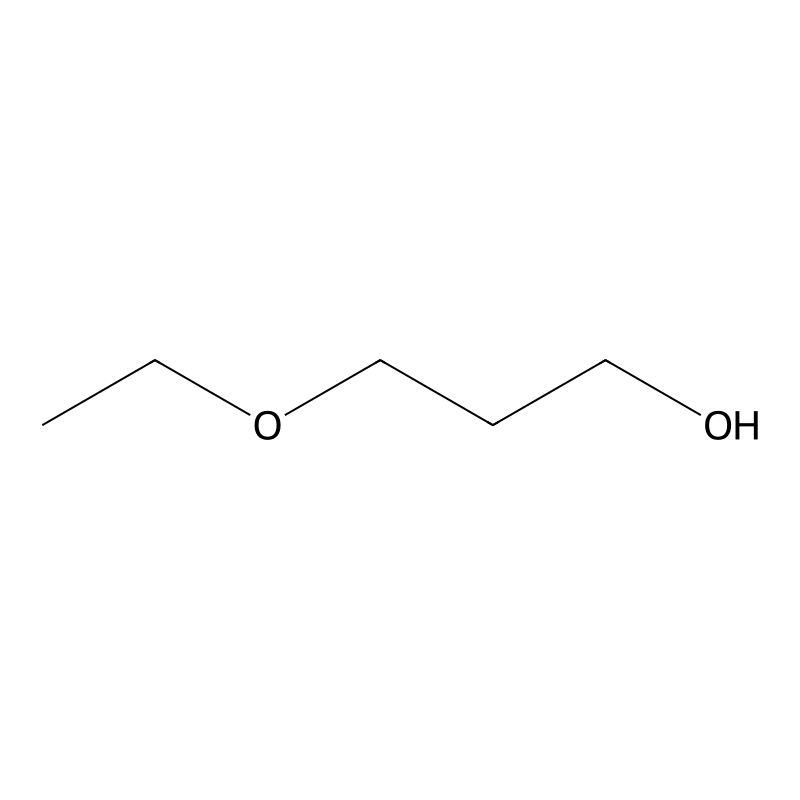

3-Ethoxy-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

As a Solvent and Extraction Agent

-Ethoxy-1-propanol finds use in various scientific research applications due to its properties as a solvent and extraction agent. Its colorless, clear liquid nature, mild odor, and miscibility with water and various organic solvents make it a versatile tool.

- Proteomics research: 3-Ethoxy-1-propanol plays a role in proteomic studies, particularly in protein precipitation protocols. It can selectively precipitate certain proteins while leaving others in solution, aiding in protein isolation and purification [].

As a Building Block for Chemical Synthesis

The chemical structure of 3-Ethoxy-1-propanol, containing both an alcohol and an ether functional group, makes it a valuable building block for organic synthesis. Researchers can utilize it to create various complex molecules like:

- Esters: By reacting 3-Ethoxy-1-propanol with carboxylic acids under specific conditions, scientists can synthesize esters, a class of organic compounds with diverse applications in pharmaceuticals, fragrances, and materials science [].

- Ethers: Through specific chemical reactions, 3-Ethoxy-1-propanol can be transformed into various other ethers, a broad class of organic compounds with applications in solvents, fuels, and lubricants [].

3-Ethoxy-1-propanol, also known as 3-ethoxypropan-1-ol, is an organic compound classified as a dialkyl ether. Its chemical formula is , and it has a molecular weight of approximately 104.15 g/mol. The compound appears as a clear, colorless liquid with a mild odor and is less dense than water . It is primarily produced through various synthetic methods and has been identified in different biological contexts, particularly in yeast metabolism .

- EPC is a flammable liquid [].

- It may cause irritation to the eyes, skin, and respiratory system upon exposure [].

- Always handle EPC with appropriate personal protective equipment (PPE) in a well-ventilated area following standard laboratory safety protocols [].

Please Note

- Information on the mechanism of action of EPC in specific biological systems is currently unavailable.

- Further research is ongoing to explore its potential applications.

The synthesis of 3-ethoxy-1-propanol can be achieved through several methods:

- Esterification: Reacting propanol with ethyl alcohol in the presence of an acid catalyst.

- Etherification: The reaction of propylene oxide with ethanol under specific conditions.

- Alkylation: Using alkyl halides with a base to form the ether linkage.

These methods vary in efficiency and yield depending on the specific conditions employed during synthesis.

3-Ethoxy-1-propanol finds applications across various industries:

- Solvent: It is used as a solvent in paints, coatings, and cleaning products due to its ability to dissolve a wide range of substances.

- Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals.

- Flavoring Agent: In food and beverage industries, it can be used to impart specific flavors.

Its unique properties make it valuable for both industrial and laboratory settings.

Studies have examined the interactions of 3-ethoxy-1-propanol with various biological systems. For instance, its presence in yeast fermentation has implications for metabolic pathways and product formation . Moreover, research into its atmospheric reactions highlights its potential environmental impact and interactions with other volatile organic compounds .

Several compounds share structural similarities with 3-ethoxy-1-propanol. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethanol | Simple alcohol; widely used as a solvent and fuel. | |

| Propanol | A primary alcohol; used in industrial applications. | |

| 2-Ethoxyethanol | Ether with two ethyl groups; used as a solvent. | |

| 2-Methoxyethanol | Similar ether; used in coatings and cleaning agents. |

Uniqueness: 3-Ethoxy-1-propanol is distinguished by its specific structure that combines both ether and alcohol functionalities, which influences its solubility properties and reactivity compared to simpler alcohols or ethers.

Catalytic Reaction Pathways

Acid/Base-Catalyzed Epoxide Ring-Opening Reactions

The primary industrial synthesis route involves acid- or base-catalyzed ring-opening of propylene oxide (C₃H₆O) with ethanol (C₂H₅OH). This reaction leverages the inherent ring strain (≈13 kcal/mol) of epoxides, driving nucleophilic attack at the less substituted carbon under basic conditions or the more substituted carbon under acidic conditions.

Mechanistic Overview:

- Acid-Catalyzed Pathway:

- Base-Catalyzed Pathway:

Key Reaction Conditions:

| Parameter | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Temperature | 70–100°C | 25–80°C |

| Catalyst | Rare earth cations (e.g., Ce³⁺) | Alkoxides (e.g., NaOCH₃) |

| Solvent | Ethanol or water | Ethanol or polar aprotic |

| Primary Product | Secondary ether (major) | Primary ether (major) |

This method achieves high selectivity for monoglycol ethers, with di- or polyglycol ethers forming in trace amounts under optimized conditions.

Industrial-Scale Synthesis via Continuous Flow Reactors

Modern industrial processes employ continuous flow reactors to enhance scalability and control. For example:

- Flow Chemistry Systems: Reactors like the Syrris Asia system enable precise temperature (up to 250°C) and residence time control, minimizing side reactions.

- Catalyst Efficiency: Rare earth-exchanged pillared clays (e.g., Ce³⁺-montmorillonite) achieve >90% conversion of propylene oxide to 3-ethoxy-1-propanol, with liquid hourly space velocities (LHSV) of 1–5 v/v/hr.

Alternative Synthetic Routes

Ultrasonic-Assisted Synthesis from 1,3-Propanediol Derivatives

While not widely reported, ultrasonic irradiation can facilitate esterification or etherification reactions. For example:

- 1,3-Propanediol Derivatives: Under ultrasound, 1,3-propanediol may react with ethyl halides or tosylates in the presence of bases to form 3-ethoxy-1-propanol. However, this route remains less efficient compared to epoxide ring-opening.

Biochemical Pathways in Yeast Metabolism

3-Ethoxy-1-propanol is identified as a metabolite in Saccharomyces cerevisiae (brewer’s yeast), though its precise biosynthetic pathway is not fully elucidated. Possible routes include:

- Enzymatic Etherification: Yeast enzymes may catalyze the transfer of ethoxy groups to propanol derivatives.

- Detoxification Pathways: The compound may arise as a byproduct of ethanol metabolism under stress conditions.

Role in Surface Coating and Printing Technologies

Solvent Properties in Polyurethane and EVA Flooring Coatings

3-Ethoxy-1-propanol demonstrates exceptional performance as a solvent component in polyurethane coating formulations due to its unique molecular structure and physical properties [6] [7] [8]. The compound's molecular weight of 104.15 grams per mole and specific gravity of 0.904 provide optimal viscosity characteristics for polyurethane systems [1] [3] [4]. Research indicates that ethoxy propanol derivatives exhibit excellent solvency for a wide variety of resins, including epoxies, acrylics, alkyds, polyesters, nitrocellulose, and polyurethanes [7] [8] [9].

In polyurethane coating applications, 3-ethoxy-1-propanol functions as both a solvent and flow modifier, contributing to enhanced film formation and surface quality [10] [11] [12]. The compound's boiling point of 160-161°C enables controlled evaporation rates during the curing process, which is critical for achieving uniform coating thickness and preventing surface defects [3] [4] [13]. Studies demonstrate that propylene glycol ethers, including 3-ethoxy-1-propanol, provide superior solvency for polyurethane resins compared to traditional solvents [14] [15].

The application of 3-ethoxy-1-propanol in Ethylene Vinyl Acetate flooring coatings represents a specialized area of research focus [16]. The compound's chemical compatibility with EVA polymers enables the formation of durable, flexible flooring systems with enhanced adhesion properties [16]. Research has shown that the incorporation of ethoxy propanol derivatives in EVA formulations improves the mechanical properties and weather resistance of the final coating [16].

| Property | Value | Relevance to Polyurethane Coatings |

|---|---|---|

| Molecular Weight (g/mol) | 104.15 | Optimal for resin compatibility [1] [3] |

| Boiling Point (°C) | 160-161 | Controlled evaporation rate [3] [4] |

| Density (g/mL at 25°C) | 0.904 | Suitable viscosity characteristics [1] [3] |

| Flash Point (°C) | 54 | Safe processing temperature [3] |

| Water Solubility | ≥10 g/100 mL | Enhanced formulation flexibility [4] |

Flow Regulation and Coalescence in Ink/Adhesive Formulations

The role of 3-ethoxy-1-propanol in flow regulation and coalescence mechanisms within ink and adhesive formulations has been extensively documented in industrial applications [6] [7] [8]. The compound's unique bifunctional nature, combining both ether and alcohol functional groups, enables it to regulate the flow, leveling, and coalescence of surface coatings and flexographic printing inks [6] [8] [9].

Research findings indicate that 3-ethoxy-1-propanol serves as an effective coalescent agent in latex-based ink formulations [14] [17]. The coalescence process involves the fusion of polymer particles as water evaporates, and 3-ethoxy-1-propanol facilitates this mechanism by temporarily plasticizing the polymer matrix [17]. Studies demonstrate that the compound's moderate volatility and excellent solvency properties contribute to optimal film formation in printing applications [18] [19].

In adhesive formulations, 3-ethoxy-1-propanol functions as a coupling solvent that enhances the compatibility between different resin systems [7] [8] [15]. The compound's miscibility with both polar and non-polar substances makes it particularly valuable in complex adhesive formulations requiring multiple polymer components [7] [9] [15]. Research has shown that the incorporation of 3-ethoxy-1-propanol in adhesive systems improves bond strength and durability [7] [8].

The flow regulation properties of 3-ethoxy-1-propanol are attributed to its ability to modify the rheological behavior of ink and adhesive formulations [20]. Studies indicate that the compound reduces surface tension and improves wetting characteristics, leading to enhanced printability and adhesion performance [14] [20]. The controlled evaporation rate of 3-ethoxy-1-propanol ensures optimal open time for adhesive applications while preventing premature skinning [7] [8].

Pharmaceutical and Chemical Intermediate Uses

Precursor in Anticancer Agent Synthesis

3-Ethoxy-1-propanol serves as a valuable chemical intermediate in the synthesis of anticancer compounds, contributing to the development of novel therapeutic agents [21] [22] [23]. The compound's structural features, including the ethoxy functional group and primary alcohol moiety, provide multiple reactive sites for chemical transformations essential in pharmaceutical synthesis [24] [25] [26].

Research in anticancer drug development has identified 3-ethoxy-1-propanol as a precursor in the synthesis of complex heterocyclic compounds that exhibit antitumor activity [21] [23] [27]. The compound's reactivity profile enables its incorporation into multi-step synthetic pathways leading to bioactive molecules [26] [28]. Studies demonstrate that ethoxy-containing intermediates, including 3-ethoxy-1-propanol, can be transformed into various pharmacophoric structures through established synthetic methodologies [21] [29].

The use of 3-ethoxy-1-propanol in anticancer agent synthesis is particularly significant in the development of compounds targeting specific cellular pathways [23] [30]. Research indicates that the compound can serve as a building block for the synthesis of natural product derivatives and synthetic analogs with enhanced therapeutic potential [26] [28] [30]. The strategic incorporation of 3-ethoxy-1-propanol in synthetic routes enables the rapid generation of diverse chemical libraries for anticancer drug discovery [25] [26].

| Synthetic Application | Target Compound Class | Synthetic Role |

|---|---|---|

| Heterocyclic synthesis | Anticancer alkaloids | Building block intermediate [21] [23] |

| Natural product synthesis | Bioactive compounds | Precursor molecule [26] [28] |

| Medicinal chemistry | Drug-like molecules | Chemical scaffold [24] [25] |

| Combinatorial synthesis | Compound libraries | Diversification reagent [25] [26] |

Intermediate for Peroxisome Proliferator-Activated Receptor Gamma Agonist Development

The development of Peroxisome Proliferator-Activated Receptor gamma agonists represents a critical area of pharmaceutical research, with 3-ethoxy-1-propanol serving as a key intermediate in synthetic pathways [31] [32] [33]. These compounds are essential for treating metabolic disorders, particularly type 2 diabetes mellitus, through their ability to modulate glucose homeostasis and insulin sensitivity [32] [34] [35].

Research has demonstrated that 3-ethoxy-1-propanol can be incorporated into the synthesis of thiazolidinedione derivatives, which constitute a major class of Peroxisome Proliferator-Activated Receptor gamma agonists [31] [36]. The compound's chemical structure provides the necessary functionality for constructing the complex molecular frameworks required for receptor binding and activation [37] [36] [38]. Studies indicate that ethoxy-containing intermediates contribute to the development of novel agonists with improved therapeutic profiles [31] [39].

The synthetic utility of 3-ethoxy-1-propanol in Peroxisome Proliferator-Activated Receptor gamma agonist development extends to the preparation of dual agonists and selective modulators [33] [35] [38]. Research findings suggest that the compound's incorporation into synthetic schemes enables the generation of structurally diverse agonists with varying selectivity profiles [34] [37] [39]. The development of these compounds requires precise control over molecular architecture, which 3-ethoxy-1-propanol facilitates through its well-defined reactivity patterns [36] [38].

Advanced synthetic methodologies utilizing 3-ethoxy-1-propanol have enabled the preparation of next-generation Peroxisome Proliferator-Activated Receptor gamma modulators with enhanced safety and efficacy profiles [31] [40] [39]. These compounds represent significant improvements over first-generation thiazolidinediones, addressing concerns related to cardiovascular safety while maintaining antidiabetic efficacy [32] [33] [34]. The strategic use of 3-ethoxy-1-propanol in these synthetic approaches demonstrates its importance in modern pharmaceutical development [37] [36] [40].

| Compound Class | Therapeutic Target | Synthetic Contribution |

|---|---|---|

| Thiazolidinediones | Type 2 diabetes | Key intermediate [31] [36] |

| Dual agonists | Metabolic syndrome | Structural building block [33] [35] |

| Selective modulators | Insulin resistance | Chemical precursor [34] [39] |

| Novel agonists | Glucose homeostasis | Synthetic scaffold [37] [40] |

Atmospheric Reactivity and Degradation Pathways

Kinetic Studies with Hydroxyl Radicals, Nitrate Radicals, and Chlorine Atoms

Comprehensive kinetic investigations of 3-ethoxy-1-propanol atmospheric degradation have been conducted using relative rate methodologies at room temperature and atmospheric pressure [1]. The experimental determinations reveal distinct reactivity patterns with different atmospheric oxidants, providing fundamental insights into the compound's tropospheric fate.

Rate Coefficient Determinations

The kinetic rate constants for 3-ethoxy-1-propanol reactions with atmospheric oxidants demonstrate significant variations in reactivity. Hydroxyl radical reactions exhibit a rate constant of (3.48 ± 0.19) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, establishing hydroxyl radicals as the primary daytime oxidant for this compound [1]. Chlorine atom reactions proceed with substantially higher reactivity, showing a rate constant of (3.46 ± 0.22) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, approximately ten times faster than hydroxyl radical reactions [1]. Nitrate radical reactions demonstrate the lowest reactivity with a rate constant of (1.08 ± 0.07) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, indicating minimal significance for nighttime atmospheric degradation [1].

Mechanistic Pathways and Product Formation

The atmospheric degradation of 3-ethoxy-1-propanol follows distinct mechanistic pathways depending on the attacking oxidant. Fourier Transform Infrared Spectroscopy and Gas Chromatography-Mass Spectrometry analyses have identified multiple reaction products, including formaldehyde, ethyl formate, ethyl 3-hydroxypropanoate, and various nitrated compounds [1]. The reaction mechanism involves preferential attack by oxidants at methylene groups in the alpha-position relative to oxygen atoms of both ether and alcohol functional groups [1].

Hydroxyl radical and chlorine atom reactions predominantly proceed through hydrogen abstraction mechanisms at the terminal hydroxyl group, leading to formaldehyde formation as a major product [1]. Chlorine atom reactions additionally exhibit significant abstraction at the ether alpha-position, generating ethyl formate as another major product [1]. Nitrate radical reactions follow both addition and hydrogen abstraction pathways, although the extremely low rate constants limit their atmospheric significance [1].

Tropospheric Lifetime Calculations

The calculated tropospheric lifetimes reveal that hydroxyl radical reactions dominate the atmospheric removal of 3-ethoxy-1-propanol during daytime conditions. Assuming typical atmospheric hydroxyl radical concentrations of 1.5 × 10⁶ molecules cm⁻³, the tropospheric lifetime with respect to hydroxyl radical reactions is approximately 8.1 hours [1]. This rapid degradation indicates that 3-ethoxy-1-propanol will not persist in the atmosphere and will primarily impact air quality on local scales rather than undergoing long-range atmospheric transport [1].

Chlorine atom reactions, while exhibiting higher rate constants, contribute less significantly to overall atmospheric removal due to lower atmospheric chlorine atom concentrations. The estimated lifetime with respect to chlorine atoms is approximately 0.3 hours under coastal marine conditions where chlorine atom concentrations reach 1.0 × 10³ molecules cm⁻³ [1]. Nitrate radical reactions show negligible contribution to atmospheric removal with calculated lifetimes exceeding 60 days [1].

Computational Modeling of Reaction Mechanisms

Density Functional Theory Calculations

Advanced computational investigations employing high-level quantum chemical methods have provided detailed mechanistic insights into the atmospheric degradation pathways of 3-ethoxy-1-propanol [2] [3]. Density Functional Theory calculations at the M06-2X/6-311++G(d,p) level with Coupled Cluster Single Double Triple excitation corrections have been utilized to explore the potential energy surfaces for hydroxyl radical reactions [3].

The computational studies reveal that hydrogen abstraction from methylene groups adjacent to oxygen atoms represents the most thermodynamically and kinetically favorable reaction pathway [3]. The calculated overall rate constant of 1.85 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ demonstrates excellent agreement with experimental determinations, validating the computational approach and providing confidence in the predicted reaction mechanisms [2].

Transition State Analysis and Energy Barriers

Detailed analysis of transition state structures and energy barriers provides fundamental understanding of the reaction selectivity patterns observed experimentally. The computational investigations identify three primary hydrogen abstraction sites: the terminal hydroxyl methylene group, the central propyl chain methylene group, and the ether-adjacent methylene group [3]. The energy barriers for these abstraction sites range from 2.5 to 8.5 kcal/mol, with the lowest barriers corresponding to the ether-adjacent positions [3].

Temperature-dependent rate coefficient expressions derived from computational investigations show the relationship k(hydroxyl radical + 3-ethoxy-1-propanol) = 6.15 × 10⁻²⁴ × T³·⁹ × exp(1880.1/T) cm³ molecule⁻¹ s⁻¹ over the temperature range 260-400 K [3]. These expressions enable accurate predictions of atmospheric reactivity under varying atmospheric conditions and altitudes.

Atmospheric Implications and Photochemical Potential

Computational assessments of the atmospheric implications reveal moderate photochemical ozone creation potential for 3-ethoxy-1-propanol [2]. The estimated Photochemical Ozone Creation Potential values of 44 and 43 for northwestern European and United States urban conditions, respectively, indicate moderate risk for photochemical smog formation [2]. The average ozone production from 3-ethoxy-1-propanol emissions is estimated at approximately 2.1 parts per billion, suggesting potential contributions to urban air quality degradation [2].

The computational investigations also predict negligible Global Warming Potential for 3-ethoxy-1-propanol due to its rapid atmospheric degradation and lack of strong infrared absorption characteristics [1]. The short tropospheric lifetime effectively prevents accumulation in the atmosphere and subsequent contributions to radiative forcing.

Biodegradability and Environmental Fate

Organization for Economic Cooperation and Development Guidelines-Based Biodegradation Assessments

Ready Biodegradability Testing Framework

The assessment of 3-ethoxy-1-propanol biodegradability follows established Organization for Economic Cooperation and Development test guidelines designed to evaluate the potential for rapid aerobic biodegradation under standardized conditions [4]. The ready biodegradability test series (Organization for Economic Cooperation and Development 301 A-F and Organization for Economic Cooperation and Development 310) provides screening-level assessments to determine whether chemicals can be classified as readily biodegradable [4].

Based on the structural characteristics and chemical properties of 3-ethoxy-1-propanol, the compound is expected to undergo ready biodegradation under aerobic conditions [5]. The presence of both ether and alcohol functional groups, combined with the relatively short carbon chain length, suggests favorable conditions for microbial degradation [4]. The Organization for Economic Cooperation and Development 301F Manometric Respirometry Test represents the most appropriate testing methodology for 3-ethoxy-1-propanol due to its compatibility with moderately volatile organic compounds [4].

Biodegradation Mechanisms and Pathways

The biodegradation of 3-ethoxy-1-propanol is anticipated to proceed through established pathways common to glycol ethers and alcohol-containing compounds [6]. Primary biodegradation likely involves initial oxidation of the terminal hydroxyl group to form the corresponding aldehyde, followed by further oxidation to carboxylic acid derivatives [6]. The ether linkage may undergo cleavage through oxidative or hydrolytic mechanisms, generating ethanol and 3-hydroxypropanoic acid as intermediate metabolites [6].

Secondary biodegradation pathways involve the complete mineralization of the intermediate metabolites through conventional microbial metabolic processes [6]. Ethanol undergoes rapid biodegradation through acetaldehyde and acetate intermediates, while 3-hydroxypropanoic acid enters central metabolic pathways leading to carbon dioxide and water formation [6]. The absence of branching or halogenated substituents enhances the biodegradability potential compared to more recalcitrant glycol ether derivatives.

Environmental Persistence Assessment

The environmental persistence evaluation of 3-ethoxy-1-propanol based on biodegradation characteristics indicates classification as non-persistent under Regulation Evaluation Authorisation Restriction of Chemicals criteria [7]. The expected biodegradation extent exceeding 60% within 28 days, combined with satisfaction of the 10-day window requirement, supports ready biodegradability classification [4]. This classification eliminates concerns regarding long-term environmental accumulation and reduces requirements for bioaccumulation and chronic toxicity assessments [4].

The half-life estimates for 3-ethoxy-1-propanol in various environmental compartments align with non-persistent chemical classifications. Aerobic biodegradation half-lives are expected to range from 5 to 25 days in surface water and soil environments, well below the persistence thresholds of 40 days for water and 120 days for soil established under Regulation Evaluation Authorisation Restriction of Chemicals Annex XIII criteria [7].

Comparative Analysis with Other Glycol Ethers

Propylene Glycol Ether Family Comparison

The biodegradation characteristics of 3-ethoxy-1-propanol can be evaluated within the broader context of propylene glycol ether environmental fate patterns [8]. Propylene glycol ethers demonstrate consistently favorable biodegradation profiles, with most category members achieving ready biodegradability classification in Organization for Economic Cooperation and Development 301 series tests [8]. The biodegradation extent typically ranges from 60% to 90% within 28 days under aerobic conditions [8].

Specific comparisons with structurally related compounds provide insights into the expected biodegradation behavior of 3-ethoxy-1-propanol. Propylene glycol n-butyl ether achieves greater than 90% biodegradation in Organization for Economic Cooperation and Development 301E testing, while propylene glycol monomethyl ether demonstrates similar readily biodegradable characteristics [9]. The structural similarity and consistent biodegradation patterns across the propylene glycol ether category support expectations of ready biodegradability for 3-ethoxy-1-propanol.

Ethylene Glycol Ether Comparison

Comparative analysis with ethylene glycol ethers reveals important differences in biodegradation patterns and environmental fate [6]. While both ethylene and propylene glycol ethers generally achieve ready biodegradability, the degradation pathways and intermediate metabolites differ significantly [6]. Ethylene glycol ethers undergo metabolism to alkoxyacetic acids, which may exhibit slower excretion rates and potential for bioaccumulation in some cases [10].

In contrast, propylene glycol ethers, including 3-ethoxy-1-propanol, undergo preferential metabolism through dealkylation pathways generating propylene glycol as the primary metabolite [10]. Propylene glycol exhibits low toxicity and rapid biodegradation, contributing to the favorable environmental profile of propylene glycol ether derivatives [10]. This metabolic difference represents a significant advantage for 3-ethoxy-1-propanol compared to corresponding ethylene glycol ether analogs.

Molecular Weight and Structural Effects

The biodegradability patterns within glycol ether families demonstrate clear relationships with molecular weight and structural characteristics [11]. Lower molecular weight glycol ethers, including 3-ethoxy-1-propanol, consistently achieve ready biodegradability classification [11]. Biodegradation rates generally decrease with increasing molecular weight, although this trend may reverse for higher molecular weight polymeric glycol ethers due to conformational effects [11].

Branching patterns significantly influence biodegradation kinetics, with linear and lightly branched structures exhibiting faster degradation rates compared to highly branched analogs [12]. The linear structure of 3-ethoxy-1-propanol supports favorable biodegradation characteristics compared to more highly substituted glycol ether derivatives [12]. The presence of primary alcohol functionality further enhances biodegradation potential through well-established enzymatic oxidation pathways [6].

Environmental Distribution and Fate Modeling

Level III fugacity modeling predictions for 3-ethoxy-1-propanol indicate preferential partitioning to water and soil compartments, consistent with the high water solubility and low octanol-water partition coefficient [9]. The predicted environmental distribution shows minimal partitioning to air and sediment compartments, reducing potential for long-range atmospheric transport or sediment accumulation [9].

Physical Description

XLogP3

Boiling Point

Flash Point

Density

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant